molecular formula C8H16O2 B056069 (2R)-2-(pentoxymethyl)oxirane CAS No. 121906-42-1

(2R)-2-(pentoxymethyl)oxirane

Cat. No. B056069
M. Wt: 144.21 g/mol
InChI Key: IQCASZIDTNHBIW-QMMMGPOBSA-N
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Patent
US06437196B1

Procedure details

To a mixture of 406 g of acetone and 10 g of boron trifluoride, 163 g of n-pentyl glycidyl ether obtained in a similar manner to Example 3 was added dropwise over 2 hours while cooling to maintain the temperature at 20 to 30° C. After reaction for 1 hour, the reaction mixture was poured into a large amount of a diluted aqueous solution of sodium bicarbonate for neutralization. Diethyl ether was added and the resulting mixture was stirred. The reaction mixture was allowed to stand to cause separation. The diethyl ether layer thus separated was dehydrated by the addition of sodium sulfate. From the residue, the solid was removed by filtration and then, the solvent was distilled off from the filtrate at room temperature under reduced pressure (133 Pa). To 215 g of 2,2-dimethyl-4-pentyloxymethyl-1,3-dioxolane thus obtained, 1000 mL of ethanol and 1000 mL of 0.1 N sulfuric acid were added. While stirring, the resulting mixture was heated to 80° C. After reaction for 10 hours, the reaction mixture was cooled to room temperature. The solution thus obtained was treated twice with 1000 mL of diethyl ether to extract an oil layer. To the extracted oil layer was added an aqueous solution of sodium bicarbonate, and the remaining acid was thereby neutralized. After separation and removal of the resulting water layer, and diethyl ether was distilled off, 20 g of sodium acetate was added to the residue. The resulting mixture was heated to 180° C. and stirred for 5 hours. After neutralization with 16.8 g of sodium bicarbonate, purification was effected by distillation under reduced pressure (133 to 266 Pa, 114 to 115° C.), whereby 108.7 g of monopentyl glyceryl ether was obtained. As a result of GLC, it was found that the resulting compound had a purity not less than 99% and the content of organochlorine compounds was not greater than 100 ppm.
Quantity
406 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:4])=[O:3].B(F)(F)F.[CH2:9]([O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH:10]1[O:12][CH2:11]1.C(=O)(O)[O-].[Na+]>C(OCC)C>[CH3:1][C:2]1([CH3:4])[O:12][CH:10]([CH2:9][O:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])[CH2:11][O:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
406 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
10 g
Type
reactant
Smiles
B(F)(F)F
Name
Quantity
163 g
Type
reactant
Smiles
C(C1CO1)OCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 (± 5) °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in a similar manner to Example 3
ADDITION
Type
ADDITION
Details
was added dropwise over 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CUSTOM
Type
CUSTOM
Details
After reaction for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
separation
CUSTOM
Type
CUSTOM
Details
The diethyl ether layer thus separated
ADDITION
Type
ADDITION
Details
was dehydrated by the addition of sodium sulfate
CUSTOM
Type
CUSTOM
Details
From the residue, the solid was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the filtrate at room temperature under reduced pressure (133 Pa)

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(O1)COCCCCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 215 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.